N-(2-((Methylamino)carbonyl)benzoyl) amlodipine, commonly referred to as amlodipine besylate, is a pharmaceutical compound primarily used as an oral calcium channel blocker. It is indicated for the treatment of hypertension and angina pectoris. The compound has the molecular formula and a molecular weight of 570.033 g/mol. Its CAS number is 721958-72-1, and it is classified under the substance class of chemical compounds with notable pharmacological properties.
The synthesis of N-(2-((Methylamino)carbonyl)benzoyl) amlodipine typically involves multiple steps that include the formation of the dihydropyridine ring structure, a key feature of its molecular architecture. The synthesis may utilize techniques such as:
Technical details regarding specific reagents and conditions can vary based on the method employed, but generally include solvents like ethanol or methanol and catalysts such as triethylamine .
The molecular structure of N-(2-((Methylamino)carbonyl)benzoyl) amlodipine is characterized by:
The compound has no defined stereocenters but exhibits optical activity due to its chiral centers in the dihydropyridine framework .
N-(2-((Methylamino)carbonyl)benzoyl) amlodipine participates in various chemical reactions that are crucial for its pharmacological activity:
The stability of this compound can be assessed using high-performance thin-layer chromatography (HPTLC), which helps in quality control during pharmaceutical formulation .
The mechanism of action for N-(2-((Methylamino)carbonyl)benzoyl) amlodipine involves:
Pharmacokinetically, amlodipine is well absorbed from the gastrointestinal tract with a bioavailability ranging from 64% to 90% .
N-(2-((Methylamino)carbonyl)benzoyl) amlodipine exhibits:
N-(2-((Methylamino)carbonyl)benzoyl) amlodipine has significant applications in scientific research and clinical practice:
N-(2-((Methylamino)carbonyl)benzoyl) amlodipine (CAS 721958-72-1) presents a complex stereochemical profile with significant implications for its biological activity. This amlodipine derivative contains one chiral center at the 4-position of the dihydropyridine ring, identical to the parent drug amlodipine. However, unlike the single-enantiomer pharmaceutical amlodipine besylate, this derivative is typically characterized as a racemic mixture [(±)-form] in available reference materials [1] . The compound is formally designated as having "0/1 defined stereocenters" with RACEMIC stereochemistry and (±) optical activity, indicating that commercial samples contain both enantiomers in approximately equal proportions [1].
Computational modeling reveals substantial differences in the binding pose of the (R)- and (S)-enantiomers to the L-type calcium channel. The (S)-enantiomer demonstrates a 15% stronger theoretical binding affinity due to optimal positioning of the 2-((methylamino)carbonyl)benzoyl substituent within the hydrophobic pocket of the channel's α1-subunit domain III [8]. Molecular dynamics simulations indicate that the (R)-enantiomer experiences steric hindrance with Phe1162 and Tyr1151 residues, reducing its binding stability by approximately 3 kcal/mol compared to the (S)-counterpart [8].
The conformational rigidity introduced by the ortho-substituted benzoyl group significantly impacts molecular flexibility. Nuclear Overhauser Effect (NOE) spectroscopy studies of the isolated enantiomers demonstrate restricted rotation around the amide bond connecting the benzoyl group to the ethylenediamine linker, with an energy barrier of approximately 12 kJ/mol [3]. This reduced flexibility correlates with decreased membrane permeability in artificial phospholipid bilayer assays, showing a 40% reduction compared to amlodipine [7]. The stereochemical configuration also influences the dihedral angle between the dihydropyridine ring and the chlorophenyl substituent, which varies by 12° between enantiomers, potentially affecting π-π stacking interactions with aromatic residues in the channel pore [8].
Table 1: Stereochemical Properties of N-(2-((Methylamino)carbonyl)benzoyl) Amlodipine
Property | Value | Analytical Method |
---|---|---|
Defined Stereocenters | 0/1 | Chiral HPLC |
Optical Activity | (±) Racemic | Polarimetry [1] |
Enantiomeric Excess | <2% in commercial standards | Chiral CE [3] |
Energy Barrier to Rotation | 12 kJ/mol (amide bond) | NOESY [3] |
Predicted ΔG Binding (S) | -9.3 kcal/mol | Molecular Docking [8] |
Predicted ΔG Binding (R) | -7.9 kcal/mol | Molecular Docking [8] |
The structural modifications in N-(2-((methylamino)carbonyl)benzoyl) amlodipine create distinct physicochemical properties that differentiate it from both amlodipine and other dihydropyridine (DHP) calcium channel blockers. The addition of the 2-(methylcarbamoyl)benzoyl moiety increases the molecular weight to 570.03 g/mol, approximately 38% heavier than amlodipine base (408.88 g/mol) [1] [6]. This substantial modification significantly alters the hydrogen bonding capacity, with the derivative possessing three hydrogen bond donors (N-H) and seven hydrogen bond acceptors (C=O, O=C-N), compared to amlodipine's two donors and six acceptors [3].
Electronic distribution analysis through density functional theory (DFT) calculations reveals that the benzoyl substitution creates an extended conjugated system that reduces the electron density on the dihydropyridine ring nitrogen by 22% compared to amlodipine [7]. This electronic redistribution correlates with a 60% reduction in calcium channel blocking potency in isolated rat aorta models, as measured by IC₅₀ values [3]. The partition coefficient (LogP) of 3.8 for this derivative indicates increased lipophilicity compared to amlodipine (LogP 2.8), yet paradoxically exhibits reduced membrane penetration due to the compound's molecular rigidity and formation of intramolecular hydrogen bonds between the benzoyl carbonyl and the secondary amine hydrogen [6] [7].
Structural activity relationship (SAR) analysis demonstrates that the steric bulk of the ortho-substituted carboxamide creates steric hindrance that affects the bioactive conformation. Molecular overlay studies show a 35° deviation in the orientation of the dihydropyridine ring relative to the chlorophenyl substituent compared to amlodipine, potentially explaining its reduced efficacy [3]. The compound maintains the essential pharmacophore elements for calcium channel interaction: the 1,4-dihydropyridine core, ortho-substituted aromatic ring at C4, and ester groups at C3 and C5. However, the extended benzamidoethoxy substituent at C2 protrudes into solvent-exposed regions rather than engaging with hydrophobic channel residues [8].
Table 2: Comparative Analysis of Dihydropyridine Derivatives
Parameter | N-(2-((Methylamino)carbonyl)benzoyl) Amlodipine | Amlodipine | 2-Carboxybenzoyl Amlodipine |
---|---|---|---|
Molecular Formula | C₂₉H₃₂ClN₃O₇ | C₂₀H₂₅ClN₂O₅ | C₂₈H₂₉ClN₂O₈ |
Molecular Weight | 570.03 g/mol | 408.88 g/mol | 556.99 g/mol |
Hydrogen Bond Donors | 3 | 2 | 2 |
Hydrogen Bond Acceptors | 7 | 6 | 8 |
Calculated LogP | 3.8 | 2.8 | 2.5 |
Polar Surface Area | 118 Ų | 86 Ų | 126 Ų |
Calcium Blockade IC₅₀ | 320 nM | 51 nM | 480 nM |
Intramolecular H-bonding | Yes (C=O⋯H-N) | No | Yes (COOH⋯O=C) |
Protein Binding (%) | 97.5 | 95.6 | 98.2 |
Advanced computational docking studies reveal the intricate binding mechanism of N-(2-((methylamino)carbonyl)benzoyl) amlodipine with the α1-subunit of L-type calcium channels. The dihydropyridine binding site is located in the pore-forming region between domains III and IV, where the channel's voltage-sensing mechanisms are regulated [5]. Molecular dynamics simulations demonstrate that the compound adopts a distinct binding orientation compared to amlodipine, with the 2-(methylcarbamoyl)benzoyl group extending toward domain III rather than domain IV [8].
Key ionic interactions are maintained between the protonated nitrogen of the dihydropyridine ring and Gln1073 in transmembrane segment IIIS6, though with 30% reduced bond stability compared to amlodipine [5] [8]. The chlorophenyl moiety engages in π-π stacking with Phe1162 in IIIS6, but with an increased interplanar distance of 4.2 Å compared to 3.8 Å in amlodipine, indicating weaker interactions [8]. This reduction in binding strength correlates with experimental data showing a 5-fold decrease in channel blockade potency [3].
The methylcarbamoyl extension introduces novel interactions but also causes significant steric clashes. The benzoyl carbonyl oxygen forms a hydrogen bond with Asn1160 (occupancy 65%), while the methylamino group establishes a water-mediated hydrogen bond with Thr1061 [5]. However, the ortho-positioned carboxamide creates steric hindrance with Tyr1151, reducing the binding pocket occupancy by 40% compared to amlodipine [8]. This spatial conflict explains the compound's reduced efficacy despite its structural similarity to the parent drug.
Free energy calculations using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method predict a binding affinity (ΔG) of -7.2 kcal/mol for this derivative, significantly weaker than amlodipine's -10.4 kcal/mol [8]. The enthalpic penalty (+3.1 kcal/mol) primarily originates from desolvation energy requirements for the bulky benzoyl group, while the entropic contribution remains favorable due to reduced flexibility upon binding [5] [8].
Table 3: Docking Interaction Profile with L-Type Calcium Channel α1-Subunit
Interaction Type | Residues Involved | Distance (Å) | Occupancy (%) | Energy Contribution (kcal/mol) |
---|---|---|---|---|
Ionic Interaction | Gln1073 (IIIS6) | 2.9 | 92 | -4.7 |
π-π Stacking | Phe1162 (IIIS6) | 4.2 | 78 | -3.1 |
Hydrogen Bond | Asn1160 (IIIS6) | 2.7 | 65 | -2.3 |
Van der Waals | Tyr1151, Ile1154 | 3.5-4.2 | 95 | -5.2 |
Water-Mediated H-bond | Thr1061 (IIIS5) | 3.8 | 45 | -0.9 |
Steric Clash | Tyr1151 | <2.5 | 22 | +4.5 |
Hydrophobic Interaction | Val1077, Ala1074 | 3.8-4.5 | 87 | -3.8 |
The dynamic behavior of the compound-channel complex was evaluated through 100 ns molecular dynamics simulations. Significant conformational rearrangement was observed in the selectivity filter region (SS1-SS2 loop) with root-mean-square deviation (RMSD) fluctuations exceeding 3.2 Å, compared to 1.8 Å for amlodipine-bound channels [8]. This instability likely contributes to the compound's reduced channel blocking duration observed in electrophysiological studies [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7